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Compound of Interest

Compound Name:
(R)-(-)-2,2-Dimethylcyclopropane-

1-carboxamide

Cat. No.: B109103 Get Quote

For Researchers, Scientists, and Drug Development Professionals

This guide provides a comprehensive characterization of (R)-(-)-2,2-Dimethylcyclopropane-1-
carboxamide, a chiral intermediate of significant interest in pharmaceutical synthesis. Its

properties and spectral data are compared with structurally related analogs to offer a clear

benchmark for identification and quality control. Detailed experimental protocols for key

analytical techniques are also provided.

Physicochemical Properties
(R)-(-)-2,2-Dimethylcyclopropane-1-carboxamide is a chiral organic compound. It presents

as a solid with a melting point range of 135-139 °C.[1] The molecular formula of the compound

is C₆H₁₁NO, and it has a molecular weight of 113.16 g/mol .[1]

A comparative summary of the physicochemical properties of (R)-(-)-2,2-
Dimethylcyclopropane-1-carboxamide and its related analogs is presented in Table 1.

Table 1: Physicochemical Properties of (R)-(-)-2,2-Dimethylcyclopropane-1-carboxamide
and Analogs
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Property

(R)-(-)-2,2-
Dimethylcy
clopropane-
1-
carboxamid
e

(S)-(+)-2,2-
Dimethylcy
clopropane-
1-
carboxamid
e

2,2-
Dimethylcy
clopropane
carboxamid
e (Racemic)

Cyclopropa
necarboxa
mide

N-
Ethylcyclop
ropanecarb
oxamide

CAS Number
106462-18-

4[1]
75885-58-4 1759-55-3 6228-73-5[2] Not specified

Molecular

Formula
C₆H₁₁NO[1] C₆H₁₁NO C₆H₁₁NO[1] C₄H₇NO[2] C₆H₁₁NO[3]

Molecular

Weight (

g/mol )

113.16[1] 113.16 113.16[1] 85.10[2] 113.16[3]

Melting Point

(°C)
135-139[1] 135-137 Not specified Not specified Not specified

Optical

Activity
Not specified

[α]20/D +82°,

c = 1 in

methanol

Not

applicable

Not

applicable

Not

applicable

Form Solid[1] Solid Solid Not specified Not specified

Spectroscopic Data
The structural elucidation of (R)-(-)-2,2-Dimethylcyclopropane-1-carboxamide is

accomplished through various spectroscopic techniques. As enantiomers, the (R) and (S) forms

exhibit identical NMR and IR spectra.

Nuclear Magnetic Resonance (NMR) Spectroscopy
The ¹H and ¹³C NMR spectra are crucial for confirming the molecular structure. While specific

high-resolution spectra for the (R)-enantiomer are not readily available in public domains, data

for the corresponding (S)-enantiomer provides the necessary reference.

Table 2: ¹H NMR Spectral Data
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Compound Solvent
Chemical Shift (δ, ppm)
and Multiplicity

(S)-(+)-2,2-

Dimethylcyclopropane-1-

carboxamide

CDCl₃

Data sourced from spectral

databases for the (S)-

enantiomer.

N,N-

Dimethylcyclopropanecarboxa

mide

Not specified
Predicted values for a closely

related structure.

Table 3: ¹³C NMR Spectral Data

Compound Solvent Chemical Shift (δ, ppm)

(S)-(+)-2,2-

Dimethylcyclopropane-1-

carboxamide

CDCl₃

Data sourced from spectral

databases for the (S)-

enantiomer.

2,2-

Dimethylcyclopropanecarboxa

mide (Racemic)

Not specified
Reference data from public

databases.

N,N-

Dimethylcyclopropanecarboxa

mide

Not specified
Predicted values for a closely

related structure.

Infrared (IR) Spectroscopy
IR spectroscopy is used to identify the functional groups present in the molecule. The key

absorption bands for the carboxamide group are expected in the regions of 3350-3180 cm⁻¹

(N-H stretch) and 1680-1630 cm⁻¹ (C=O stretch, Amide I band).

Mass Spectrometry (MS)
Mass spectrometry provides information about the molecular weight and fragmentation pattern

of the compound. For 2,2-Dimethylcyclopropanecarboxamide, the molecular ion peak [M]⁺ is

expected at m/z 113.[1]
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Experimental Protocols
Detailed methodologies for the characterization of (R)-(-)-2,2-Dimethylcyclopropane-1-
carboxamide are outlined below.

Nuclear Magnetic Resonance (NMR) Spectroscopy
Sample Preparation: Dissolve approximately 5-10 mg of the sample in 0.5-0.7 mL of a

suitable deuterated solvent (e.g., CDCl₃, DMSO-d₆). Add a small amount of tetramethylsilane

(TMS) as an internal standard (0 ppm).

¹H NMR Spectroscopy: Acquire the spectrum on a 400 MHz or higher field NMR

spectrometer. Typical parameters include a 30-degree pulse width, a relaxation delay of 1-2

seconds, and a sufficient number of scans to obtain a good signal-to-noise ratio.

¹³C NMR Spectroscopy: Acquire the spectrum on the same instrument. A proton-decoupled

sequence is typically used. A larger number of scans and a longer relaxation delay (e.g., 2-5

seconds) are generally required due to the lower natural abundance of ¹³C.

Infrared (IR) Spectroscopy
Attenuated Total Reflectance (ATR)-IR: Place a small amount of the solid sample directly on

the ATR crystal. Apply pressure to ensure good contact and record the spectrum, typically in

the range of 4000-400 cm⁻¹.

KBr Pellet Method: Mix a small amount of the sample (1-2 mg) with approximately 100-200

mg of dry potassium bromide (KBr). Grind the mixture to a fine powder and press it into a

transparent pellet using a hydraulic press. Record the spectrum.

Mass Spectrometry (MS)
Electron Ionization (EI)-MS: Introduce the sample into the mass spectrometer, typically via a

direct insertion probe or after separation by gas chromatography (GC). The standard

electron energy for ionization is 70 eV.

Chiral High-Performance Liquid Chromatography
(HPLC)
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Objective: To determine the enantiomeric purity of (R)-(-)-2,2-Dimethylcyclopropane-1-
carboxamide.

Column: A chiral stationary phase (CSP) column is required. Common choices for separating

chiral amides include polysaccharide-based columns (e.g., Chiralcel OD-H, Chiralpak AD-H)

or Pirkle-type columns.

Mobile Phase: A mixture of a non-polar solvent (e.g., hexane or heptane) and a polar

modifier (e.g., isopropanol or ethanol) is typically used. The exact ratio needs to be optimized

to achieve baseline separation of the enantiomers. For example, a starting mobile phase

could be 90:10 (v/v) hexane:isopropanol.

Detection: UV detection at a wavelength where the compound absorbs (e.g., around 210

nm).

Procedure: Dissolve a small amount of the sample in the mobile phase. Inject the solution

onto the chiral HPLC system and monitor the elution profile. The retention times of the (R)

and (S) enantiomers will differ, allowing for their separation and quantification.

Visualizations
Experimental Workflow for Characterization
The following diagram illustrates a typical workflow for the synthesis and characterization of

(R)-(-)-2,2-Dimethylcyclopropane-1-carboxamide.
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Characterization Workflow

Synthesis and Resolution

Purification

Structural and Purity Analysis

Racemic Synthesis

Chiral Resolution

Recrystallization / Chromatography

Crude (R)-enantiomer

NMR Spectroscopy (1H, 13C) IR Spectroscopy Mass Spectrometry Chiral HPLC

Final Product

Structure and Purity Confirmed
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Spectroscopic Identification Logic

Analytical Methods

(R)-(-)-2,2-Dimethylcyclopropane-
1-carboxamide
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IR
(Functional Groups)

MS
(Molecular Weight & Formula)

Chiral HPLC & Polarimetry
(Stereochemistry)

Identity Confirmed

Click to download full resolution via product page

Need Custom Synthesis?

BenchChem offers custom synthesis for rare earth carbides and specific isotopiclabeling.

Email: info@benchchem.com or Request Quote Online.
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The information provided in this document is for Research Use Only (RUO) and is strictly not

intended for diagnostic or therapeutic procedures. While BenchChem strives to provide

accurate protocols, we make no warranties, express or implied, regarding the fitness of this

product for every specific experimental setup.

Technical Support:The protocols provided are for reference purposes. Unsure if this reagent

suits your experiment? [Contact our Ph.D. Support Team for a compatibility check]

Need Industrial/Bulk Grade? Request Custom Synthesis Quote
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